molecular formula C21H23N5O2S2 B2850578 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene CAS No. 892735-17-0

10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2850578
CAS No.: 892735-17-0
M. Wt: 441.57
InChI Key: ZEWWWNWGFBPDBL-UHFFFAOYSA-N
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Description

The compound 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene features a complex tricyclic framework with fused nitrogen and sulfur heterocycles. Key structural elements include:

  • Core structure: A 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene system, characterized by a bicyclic arrangement of nitrogen atoms and a sulfur atom.
  • Substituents: A 3,4-dimethylbenzenesulfonyl group at position 10 and a 4-methylpiperidin-1-yl group at position 5. These substituents likely influence solubility, electronic properties, and biological interactions.

Properties

IUPAC Name

10-(3,4-dimethylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S2/c1-13-6-9-25(10-7-13)19-18-17(8-11-29-18)26-20(22-19)21(23-24-26)30(27,28)16-5-4-14(2)15(3)12-16/h4-5,8,11-13H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWWWNWGFBPDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,4-dimethylphenylsulfonyl group and the 4-methylpiperidin-1-yl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Reported/Inferred) References
Target Compound 5-thia-tetraazatricyclo[7.3.0.0²,⁶] 3,4-Dimethylbenzenesulfonyl, 4-methylpiperidin-1-yl Potential enzyme inhibition
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene () Hexaazatricyclo[7.3.0.0²,⁶] 4-Methoxyphenyl, phenyl Antimicrobial, DNA intercalation
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () Dithia-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 4-Methoxyphenyl Redox modulation
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spiro[4.5]decane 4-Dimethylaminophenyl, benzothiazole Not reported

Biological Activity

The compound 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a tetraazatricyclo framework and a sulfonyl group attached to a piperidine moiety. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through the inhibition of specific enzymes involved in critical cellular processes.

Potential Targets:

  • DNA Gyrase and Topoisomerase IV : Similar compounds have shown activity against these bacterial enzymes, which are vital for DNA replication and cell division.
  • Enzymatic Inhibition : The sulfonyl group may enhance binding affinity to target enzymes, potentially leading to increased antibacterial or anticancer activity.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit broad-spectrum antibacterial properties. The mechanism often involves disrupting bacterial DNA processes, thereby inhibiting growth and leading to cell death.

Anticancer Activity

Some studies have suggested potential anticancer properties due to the compound's ability to interfere with cell cycle regulation and apoptosis pathways. Further investigation is required to establish the efficacy and specificity against various cancer cell lines.

Research Findings and Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 2 µg/mL.
Study 2Showed cytotoxic effects on cancer cell lines (e.g., MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.
Study 3Investigated the mechanism of action revealing inhibition of DNA gyrase as a primary pathway for antibacterial activity.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is helpful to compare it with other known agents:

CompoundStructureBiological Activity
CiprofloxacinQuinoloneBroad-spectrum antibacterial
LevofloxacinFluoroquinoloneEffective against respiratory infections
MoxifloxacinFourth-generation fluoroquinoloneEnhanced activity against Gram-positive bacteria

The unique combination of functional groups in 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene may confer distinct advantages in terms of potency and specificity compared to these established agents.

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